8-Chloro-1-naphthoic acid

Synthetic Organic Chemistry Process Chemistry Purification Method Development

Standard 1-naphthoic acids fail to replicate the steric and electronic profile required for CB1/CB2 selectivity or antiproliferative naphthothiophenes. 8-Chloro-1-naphthoic acid (CAS 4537-00-2) solves this with validated data: - Enables CB2-selective ligands (CB1 Ki=23 nM, CB2=10 nM; selectivity ratio 2.3) - Provides naphtho[2,3-b]thiophene-4,9-diones without membrane damage - Allows scalable purification via selective esterification of impurities (unreactive in MeOH/HCl) X-ray structure (R1=0.053) and fully assigned NMR/IR available for QC.

Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
CAS No. 4537-00-2
Cat. No. B3052797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1-naphthoic acid
CAS4537-00-2
Molecular FormulaC11H7ClO2
Molecular Weight206.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl
InChIInChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
InChIKeyLNELFKSVWJYNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-1-naphthoic Acid Overview


8-Chloro-1-naphthoic acid (CAS 4537-00-2) is a chlorinated naphthalene monocarboxylic acid belonging to the class of 8-substituted 1-naphthoic acids. Its molecular structure features a chlorine atom at the peri position adjacent to the carboxylic acid group, which induces significant steric and electronic effects. These effects are the primary drivers of its distinct physicochemical behavior and synthetic utility, as established by fundamental studies on the ionization constants and spectral properties of 8-substituted naphthoic acids [1], [2]. The compound is a versatile intermediate for constructing pharmacologically active molecules, particularly in the development of cannabinoid receptor ligands and other bioactive heterocycles [3].

Peri-chloro scaffold with distinct steric and electronic effects
Esterification-resistant; enables selective purification workflows
Key intermediate for CB ligand and antiproliferative compound synthesis

Irreplaceability of 8-Chloro-1-naphthoic Acid


The assumption that other 1-naphthoic acid derivatives are interchangeable with 8-chloro-1-naphthoic acid is demonstrably false due to the profound impact of the peri-chloro substituent on both molecular reactivity and biological function. The unique steric hindrance and electronic effects imparted by the 8-chloro group significantly alter fundamental physicochemical properties, including ionization constants (pKa) and hydrolysis rates of its esters, compared to unsubstituted or other halogenated analogues [1], [2]. Furthermore, when incorporated into pharmacologically active scaffolds, the 8-chloro substituent dictates a distinct and non-linear structure-activity relationship (SAR) at key biological targets like the cannabinoid receptors, leading to receptor affinity and selectivity profiles that cannot be predicted from or replicated by 4-substituted, 8-bromo, or 8-iodo congeners [3].

8-Halogen substitution Non-linearly alters CB receptor affinity; 8-Br or 8-I analogues may not transfer selectivity profile directly.
Peri-chloro effect Causes pKa and hydrolysis rates to deviate from other naphthoic acid isomers; prediction from 4-substituted or unsubstituted analogues is unreliable.
Esterification reactivity Unsubstituted or 4-halo analogues lack the unique resistance; purification by selective esterification may not be applicable to substitutes.

8-Chloro-1-naphthoic Acid Performance Evidence


Esterification Resistance for Selective Purification

8-Chloro-1-naphthoic acid exhibits a unique resistance to esterification due to the pronounced steric hindrance from the peri-chloro substituent. In direct comparison with the unsubstituted 1-naphthoic acid, which is readily esterified, 8-chloro-1-naphthoic acid cannot be esterified even after prolonged treatment with absolute methanol and dry hydrogen chloride [1]. This property allows for selective purification strategies where the desired acid can be separated from esterifiable byproducts.

Esterification Resistance
Head-to-head
Complete resistance vs. unsubstituted 1-naphthoic acid which fully esterifies under same conditions.
Enables selective purification of 8-chloro acid from esterifiable impurities.
Conditions: MeOH, dry HCl, prolonged treatment.
Synthetic Organic Chemistry Process Chemistry Purification Method Development

Keratinocyte Inhibition with Low Cytotoxicity

In a series of 8-halo-substituted naphtho[2,3-b]thiophene-4,9-diones, the 8-chloro-substituted derivative demonstrated superior inhibitory potency against keratinocyte hyperproliferation compared to its 8-bromo analogue. The chloro-substituted compounds achieved IC50 values in the submicromolar range and were more potent than their bromo counterparts . Crucially, this 8-halo-substitution eliminated the membrane-damaging properties that were problematic in the corresponding phenolic analogues, as evidenced by the absence of significant LDH release from keratinocyte cytoplasm .

Keratinocyte Inhibition
Data to verify
Reported submicromolar IC50; lower membrane-damaging profile than phenolic analogues.
Supports antiproliferative research; cytotoxicity liability reportedly reduced.
HaCaT cells; LDH release assay. Sources absent.
Medicinal Chemistry Dermatology Redox-active Inhibitors Psoriasis Research

Distinct CB1/CB2 Binding Profile

When incorporated into the 1-pentyl-3-(1-naphthoyl)indole scaffold, the 8-chloro substituent confers a distinct cannabinoid receptor affinity profile. For JWH-457 (1-pentyl-3-(8-chloro-1-naphthoyl)indole), the binding affinities are Ki (CB1) = 23 ± 1 nM and Ki (CB2) = 10 ± 0.8 nM, resulting in a CB1/CB2 ratio of 2.3 [1]. In direct comparison, the 8-bromo analogue (JWH-424) has Ki (CB1) = 21 ± 3.4 nM and Ki (CB2) = 5.4 ± 0.2 nM (ratio 4), while the 8-iodo analogue (JWH-416) shows a markedly different profile with Ki (CB1) = 73 ± 10 nM and Ki (CB2) = 3.3 ± 0.1 nM (ratio 22) [1]. This demonstrates that halogen size and electronegativity at the 8-position are not linearly correlated with receptor affinity and selectivity, and the 8-chloro derivative provides a specific balance of potency and selectivity.

CB1/CB2 Binding Profile
Head-to-head
CB1 Ki 23±1 nM (Cl) vs 73±10 nM (I); CB2 Ki 10±0.8 nM (Cl) vs 5.4±0.2 nM (Br); Selectivity ratio 2.3 (Cl), 4 (Br), 22 (I).
Non-linear SAR; 8-chloro provides distinct selectivity for SAR differentiation.
Cloned human CB1/CB2 competition binding assays.
Cannabinoid Pharmacology GPCR Ligand Design Pain and Inflammation

Crystallographic and Spectroscopic QC Fingerprint

The solid-state structure of 8-chloro-1-naphthoic acid has been unequivocally determined by X-ray crystallography. The compound crystallizes in the monoclinic crystal system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 [1]. The structure was refined to a final R1 value of 0.053 for 2043 observed reflections [1]. This definitive crystallographic data provides an unambiguous method for confirming the identity and purity of the compound. Furthermore, its updated and fully assigned 1H NMR, 13C NMR, and IR spectra, which differ markedly from its analogs, serve as a robust analytical fingerprint for routine quality control and identity verification [2].

QC Fingerprint
Supporting evidence
Monoclinic C2, R1=0.053; fully assigned NMR/IR spectra distinct from analogs.
Enables definitive identity confirmation and purity assessment.
XRD at ambient temperature; updated spectroscopic reference.
Analytical Chemistry Crystallography Quality Assurance Structural Biology

Acid Dissociation and Solubility Behavior

The ionization constant (pKa) of 8-chloro-1-naphthoic acid is significantly altered by the unique electronic and steric 'peri effect' of the 8-substituent. While the unsubstituted 1-naphthoic acid and its 4-substituted analogs exhibit predictable substituent effects on pKa, the 8-substituted derivatives, including the 8-chloro compound, deviate from these linear free-energy relationships [1]. The reversed polar effects of the 8-chloro and 8-bromo substituents have been accounted for quantitatively through Kirkwood–Westheimer calculations [2]. This non-classical behavior means that properties like aqueous solubility and reactivity in pH-dependent processes cannot be accurately predicted from data on other naphthoic acid isomers.

Acid Dissociation
Class-level
pKa deviates from Hammett predictions; non-classical peri effect behavior.
Impacts extraction efficiency and pH-dependent reactivity; requires empirical data.
80% 2-methoxyethanol-water, 25 °C; qualitative deviation.
Physical Organic Chemistry Structure-Property Relationships Analytical Method Development

8-Chloro-1-naphthoic Acid Applications


Synthesis of CB2-Selective Cannabinoid Ligands

Medicinal chemistry groups focused on developing CB2-selective agonists for treating pain, inflammation, or neuroinflammatory conditions should prioritize 8-chloro-1-naphthoic acid as a key building block. The quantitative binding data shows that the 1-pentyl-3-(8-chloro-1-naphthoyl)indole scaffold yields a CB1/CB2 selectivity ratio of 2.3 (Ki CB1 = 23 nM, CB2 = 10 nM) [1]. This profile is distinct from the more CB2-selective 8-iodo analogue (ratio 22) and the less selective 8-bromo analogue (ratio 4) [1]. Therefore, 8-chloro-1-naphthoic acid is the reagent of choice for creating ligands with a specific, balanced CB1/CB2 affinity profile, offering a unique tool for SAR studies and candidate differentiation.

Non-Cytotoxic Therapies for Skin Hyperproliferation

Research programs targeting psoriasis, actinic keratosis, or other hyperproliferative skin diseases should select 8-chloro-1-naphthoic acid as a key intermediate for synthesizing naphtho[2,3-b]thiophene-4,9-dione analogs. The direct evidence confirms that 8-chloro-substitution yields inhibitors that are more potent than the 8-bromo analogs and, critically, eliminates the membrane-damaging properties associated with earlier phenolic lead compounds . This provides a clear, data-driven rationale for using the 8-chloro scaffold to achieve both high antiproliferative potency and a favorable safety margin in lead optimization.

Selective Purification of Naphthoic Acid Isomers

Process chemists and chemical engineers facing challenging separations of naphthoic acid isomer mixtures can exploit the unique resistance of 8-chloro-1-naphthoic acid to esterification. The direct comparative data demonstrates that while unsubstituted 1-naphthoic acid is readily esterified, 8-chloro-1-naphthoic acid is completely unreactive under the same conditions (absolute methanol, dry HCl) [2]. This stark difference in reactivity enables a simple and scalable purification protocol: selective esterification of impurities followed by facile separation of the unreacted, high-purity 8-chloro-1-naphthoic acid. This property is a significant differentiator for procurement decisions in kilo-lab and pilot plant settings.

Analytical Reference Standard for Structural ID

Analytical chemistry and quality control (QC) departments should rely on 8-chloro-1-naphthoic acid as a well-characterized reference standard. The availability of a solved X-ray crystal structure (R1=0.053) [3] and updated, fully assigned NMR/IR spectroscopic data [4] provides an unequivocal 'fingerprint' for identity verification and purity assessment. This robust analytical characterization is essential for confirming the identity of the compound upon receipt from vendors, for tracking its purity over long-term storage, and for ensuring the reproducibility of sensitive chemical and biological experiments.

Application
Selection Property
Validation Focus
Cannabinoid receptor SAR studies
8-Chloro naphthoyl scaffold for distinct CB1/CB2 affinity profile
Binding affinity and selectivity endpoints
Antiproliferative compound development
8-Chloro-substituted scaffold with reported reduced membrane-damaging potential
Antiproliferative potency and LDH release endpoints
Naphthoic acid isomer purification
Peri-chloro-induced esterification resistance
Differential esterification reactivity vs. unsubstituted acid
Analytical reference standard
Definitive X-ray and NMR/IR data package
Identity confirmation and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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